Methyl 3-amino-4-piperidin-1-ylbenzoate
Overview
Description
Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate typically involves the esterification of 3-amino-4-piperidin-1-ylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-piperidin-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-4-piperidin-1-ylbenzoate is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-piperidin-1-ylbenzoate: Contains a piperidine ring and an ester group.
Methyl 3-amino-4-piperidin-1-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-amino-4-piperidin-1-ylbenzoic acid: Lacks the methyl ester group.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an ester group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 3-amino-4-piperidin-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHRVRQXJDWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361372 | |
Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696616-81-6 | |
Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-3-amino-4-(1-piperidinyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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